![molecular formula C8H11BO3 B163163 2-Methoxymethylphenylboronic acid CAS No. 126617-98-9](/img/structure/B163163.png)
2-Methoxymethylphenylboronic acid
Overview
Description
2-Methoxymethylphenylboronic acid is a boronic acid compound with the molecular formula C8H11BO3 . It has a molecular weight of 165.98 g/mol . The compound is also known by several synonyms, including [2-(methoxymethyl)phenyl]boronic acid .
Synthesis Analysis
Boronic acids, including 2-Methoxymethylphenylboronic acid, are generally non-toxic and stable, making them suitable for various synthetic reactions . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The InChI string for 2-Methoxymethylphenylboronic acid isInChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3
. The Canonical SMILES representation is B(C1=CC=CC=C1COC)(O)O
. Physical And Chemical Properties Analysis
2-Methoxymethylphenylboronic acid has a molecular weight of 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass is 166.0801244 g/mol .Scientific Research Applications
Crystal Structure Design : A study by Cyrański et al. (2012) explored the crystal structures of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid. This research aimed at designing novel boronic acids with monomeric structures for crystal engineering applications. They found that while monosubstituted systems typically form dimers, disubstituted species, like 2,6-dimethoxyphenylboronic acid, show a variety of interactions, leading to unique molecular packing patterns (Cyrański et al., 2012).
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) reported the formation of supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids with various molecules. These assemblies were formed through hydrogen bonds, highlighting the potential of such acids in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Synthesis of Polyoxgenated Compounds : Naumov et al. (2007) described a cascade synthesis method using arylboronic acids, including 2-(methoxymethoxymethyl)arylboronic acids, to produce polyoxygenated compounds. These compounds showed moderate cytotoxicity against human epithelial cells, indicating potential applications in medicinal chemistry (Naumov et al., 2007).
Fluorescence Quenching Studies : A study by Geethanjali et al. (2015) investigated the fluorescence quenching of 2-methoxyphenylboronic acid derivatives. They found a static quenching mechanism in these compounds, providing insights into their photophysical properties (Geethanjali et al., 2015).
Cobalt-Catalyzed Annulation : Ueda et al. (2016) reported the use of o-methoxycarbonylphenylboronic acid in a cobalt-catalyzed annulation process to yield disubstituted indenones. This process highlights the potential of boronic acids in facilitating novel chemical reactions (Ueda et al., 2016).
Bioorthogonal Coupling Reactions : Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, using phenylboronic acids, including 2-formylphenylboronic acid. This reaction is significant for bioorthogonal coupling reactions in biological systems (Dilek et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methoxymethylphenylboronic acid, also known as (2-(Methoxymethyl)phenyl)boronic acid, is a type of organoboron compound Organoboron compounds are generally used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of 2-Methoxymethylphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2-Methoxymethylphenylboronic acid participates, is a key biochemical pathway . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of various organic compounds .
Result of Action
The primary result of the action of 2-Methoxymethylphenylboronic acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
[2-(methoxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPAFXQJZJGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396031 | |
Record name | 2-Methoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethylphenylboronic acid | |
CAS RN |
126617-98-9 | |
Record name | 2-Methoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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